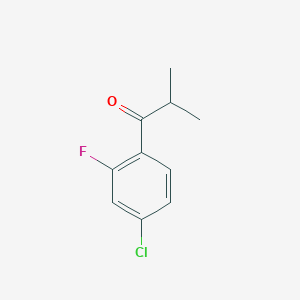

1-(4-Chloro-2-fluorophenyl)-2-methylpropan-1-one

Description

Properties

IUPAC Name |

1-(4-chloro-2-fluorophenyl)-2-methylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClFO/c1-6(2)10(13)8-4-3-7(11)5-9(8)12/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTGALVMKMGCNQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)C1=C(C=C(C=C1)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-Chloro-2-fluorophenyl)-2-methylpropan-1-one, commonly referred to as "compound 1," is an organic compound with significant potential in various biological applications. This compound has garnered attention for its possible therapeutic effects, particularly in the fields of oncology and infectious diseases. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential applications.

Chemical Structure and Properties

The molecular formula of this compound is C11H12ClF, with a molecular weight of approximately 202.66 g/mol. The compound features a chloro and fluorine substituent on the phenyl ring, which may influence its biological activity through enhanced binding interactions with target proteins.

The biological activity of compound 1 is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways.

Key Mechanisms:

- Enzyme Inhibition: Studies have demonstrated that compound 1 can inhibit specific kinases, impacting cellular proliferation and survival pathways.

- Receptor Modulation: The compound may also modulate receptor activity, influencing downstream signaling cascades that are critical for cell function and viability.

Anticancer Activity

Research has indicated that compound 1 exhibits significant antiproliferative effects against various cancer cell lines. For instance:

- A549 (Lung Cancer): IC50 = 0.98 ± 0.08 µM

- MCF-7 (Breast Cancer): IC50 = 1.05 ± 0.17 µM

- HeLa (Cervical Cancer): IC50 = 1.28 ± 0.25 µM

These values suggest that compound 1 may effectively inhibit cancer cell growth at low concentrations, highlighting its potential as an anticancer agent .

Antimicrobial Activity

In addition to its anticancer properties, compound 1 has been investigated for its antimicrobial effects. Preliminary studies indicate that it may possess activity against certain bacterial strains, although further research is needed to elucidate its full spectrum of antimicrobial action .

Study on Trypanosoma brucei

A notable study focused on the efficacy of compound 1 against Trypanosoma brucei, the causative agent of African sleeping sickness. The results revealed:

- In Vitro Efficacy: EC50 = 260 nM, demonstrating potent inhibition of parasite growth.

- Selectivity: The compound showed a selectivity index of approximately 200-fold over mammalian cells, suggesting a favorable therapeutic profile .

Pharmacokinetics

Understanding the pharmacokinetic properties of compound 1 is crucial for evaluating its therapeutic potential. Key parameters include:

- Absorption: Compound 1 demonstrates reasonable absorption rates when administered orally.

- Metabolism: Initial studies indicate that it undergoes first-pass metabolism, which may affect its bioavailability.

Table: Pharmacokinetic Profile

| Parameter | Value |

|---|---|

| Oral Bioavailability | Moderate |

| Half-Life | TBD |

| Clearance Rate | TBD |

Scientific Research Applications

Anticancer Applications

Research has indicated that 1-(4-Chloro-2-fluorophenyl)-2-methylpropan-1-one exhibits significant antiproliferative effects against various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung Cancer) | 0.98 ± 0.08 |

| MCF-7 (Breast Cancer) | 1.05 ± 0.17 |

| HeLa (Cervical Cancer) | 1.28 ± 0.25 |

These values suggest that compound 1 may effectively inhibit cancer cell growth at low concentrations, highlighting its potential as an anticancer agent .

Antimicrobial Activity

In addition to its anticancer properties, compound 1 has been investigated for its antimicrobial effects. Preliminary studies indicate that it may possess activity against certain bacterial strains, although further research is needed to elucidate its full spectrum of antimicrobial action .

Trypanosoma brucei Inhibition

A notable study focused on the efficacy of compound 1 against Trypanosoma brucei, the causative agent of African sleeping sickness. The results revealed:

- In Vitro Efficacy : EC50 = 260 nM

- Selectivity Index : Approximately 200-fold over mammalian cells

This suggests a favorable therapeutic profile for treating this parasitic infection .

Pharmacokinetics

Understanding the pharmacokinetic properties of compound 1 is crucial for evaluating its therapeutic potential:

| Parameter | Value |

|---|---|

| Oral Bioavailability | Moderate |

| Half-Life | TBD |

| Clearance Rate | TBD |

Initial studies indicate that it undergoes first-pass metabolism, which may affect its bioavailability .

Case Studies

Several studies have highlighted the biological activity of this compound:

- Anticancer Studies : A study investigated the effects of derivatives of this compound on breast cancer cell lines (MCF-7, MDA-MB-231), where it was found to significantly inhibit cell proliferation and induce apoptosis through reactive oxygen species generation and modulation of cell cycle regulators .

- Enzyme Interaction Studies : Research demonstrated that this compound interacts with cytochrome P450 enzymes, impacting drug metabolism due to the fluorine atom's presence .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares key structural and physicochemical features of 1-(4-Chloro-2-fluorophenyl)-2-methylpropan-1-one with analogs from the evidence:

Key Observations:

- Halogen Effects: Chloro and fluoro substituents (as in the target compound) increase lipophilicity and electrophilicity compared to methoxy-substituted analogs like 1-(4-methoxyphenyl)-2-methylpropan-1-one .

- Conjugation Effects : Chalcone derivatives (e.g., (E)-1-(4-chlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one) exhibit extended π-conjugation, leading to distinct UV/Vis properties and applications in photochemistry .

Preparation Methods

Wittig-Horner Reaction Route

A prominent method involves the synthesis of the target compound by reacting o-chlorobenzyl phosphonic acid diester with fluoro acetophenone under strong alkaline conditions, catalyzed by polar aprotic solvents such as dimethyl sulfoxide (DMSO) or N-methylpyrrolidone (NMP). This method is detailed in a Chinese patent (CN102643162B) which, while describing a closely related compound, provides a transferable synthetic approach applicable to this compound.

- Step 1: Preparation of o-chlorobenzyl phosphonic acid diester by refluxing adjacent chlorobenzyl chloride with a phosphorous acid ester (e.g., trimethyl phosphite).

- Step 2: Wittig-Horner reaction of the phosphonic acid diester with fluoro acetophenone in the presence of strong alkali (sodium hydroxide, potassium hydroxide, or sodium alkoxides) and polar solvents (DMSO, DMF, or NMP) at 0-50°C for 2-24 hours.

Typical Reaction Conditions and Results:

| Parameter | Details |

|---|---|

| Phosphorous acid ester | Trimethyl phosphite or triethyl phosphite |

| Alkali base | Sodium hydroxide, potassium hydroxide, sodium methylate, etc. |

| Solvent | Benzene, toluene, dimethylbenzene, DMSO, DMF, NMP |

| Temperature | 0-50 °C |

| Reaction time | 2-24 hours |

| Molar ratio (phosphonate:ketone) | 1-1.5:1 |

| Yield | Up to 94.8% (based on related compound) |

| Purity | Approximately 94.5% (by gas chromatography) |

Example from Patent CN102643162B:

- Sodium hydroxide (156 g, 3.9 mol), toluene (1000 ml), and DMSO (95 g) were mixed in a 2000 ml flask.

- o-Chlorobenzyl dimethyl phosphonate (317 g, 1.33 mol) and fluoro acetophenone (180 g, 1.3 mol, 98%) were added.

- Stirred at 20-30 °C for 12 hours.

- After workup and solvent removal, 304.4 g of 1-(o-chlorobenzyl)-2-(4-fluorophenyl)-1-propylene was obtained with 94.5% content and 94.8% yield.

This method is adaptable for synthesizing this compound by selecting appropriately substituted benzyl phosphonate and acetophenone derivatives.

Process Considerations and Optimization

- Catalyst Selection: Strong bases such as sodium hydroxide or potassium hydroxide are essential for deprotonating the phosphonate ester to generate the reactive ylide intermediate.

- Solvent Choice: Polar aprotic solvents like DMSO, DMF, or NMP improve reaction rates and yields by stabilizing charged intermediates.

- Temperature Control: Maintaining reaction temperatures between 0 and 50 °C prevents side reactions and decomposition.

- Molar Ratios: Slight excess of phosphonate ester (1-1.5 equivalents) ensures complete conversion of the ketone.

- Reaction Time: 12-24 hours is typical for complete conversion monitored by chromatographic methods.

Summary Table of Key Preparation Parameters

| Step | Reagents/Conditions | Purpose/Outcome |

|---|---|---|

| Preparation of phosphonate ester | Chlorobenzyl chloride + phosphorous acid ester (trimethyl phosphite), reflux | Formation of o-chlorobenzyl phosphonic acid diester |

| Wittig-Horner reaction | Phosphonate ester + fluoro acetophenone, strong base (NaOH, KOH), polar solvent (DMSO, DMF), 0-50 °C, 2-24 h | Formation of aryl ketone product (this compound analog) |

| Workup and purification | Washing, solvent removal, distillation | Isolation of pure product (yield ~95%, purity ~94-97%) |

Q & A

Basic: What are the standard synthetic routes for 1-(4-Chloro-2-fluorophenyl)-2-methylpropan-1-one?

Methodological Answer:

The compound is typically synthesized via Friedel-Crafts acylation or nucleophilic substitution. A common approach involves reacting 4-chloro-2-fluorobenzene with isobutyryl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions . For higher regioselectivity, Claisen-Schmidt condensation (as seen in analogous ketones) can be adapted by reacting substituted acetophenones with methyl Grignard reagents .

Example Protocol:

Dissolve 4-chloro-2-fluorobenzene (1.0 equiv) in dry dichloromethane.

Add AlCl₃ (1.2 equiv) and isobutyryl chloride (1.1 equiv) dropwise at 0°C.

Stir at room temperature for 12 hours, quench with ice-water, and extract with DCM.

Purify via column chromatography (hexane:ethyl acetate = 9:1).

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

Key techniques include:

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm, carbonyl at ~205 ppm).

- FT-IR : Strong C=O stretch at ~1680–1720 cm⁻¹ and C-F/C-Cl stretches at 750–600 cm⁻¹ .

- Mass Spectrometry : Molecular ion peak at m/z 182.65 (C₁₀H₁₁ClFO) with fragmentation patterns indicating loss of Cl/F groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.